ethyl 4-[[2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-(2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzenesulfonyl group, a dihydropyrimidinone ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Dihydropyrimidinone Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Benzenesulfonyl Group: The dihydropyrimidinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone ring, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve a strong electrophile and a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Mechanism of Action
The mechanism by which ethyl 4-(2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate exerts its effects involves several pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
- Ethyl 4-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
Uniqueness
Ethyl 4-(2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H19N3O6S2 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O6S2/c1-2-30-20(27)14-8-10-15(11-9-14)23-18(25)13-31-21-22-12-17(19(26)24-21)32(28,29)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
JSJHZKLVFJLAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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